M0V1OL7Kgy

Description

Historical Context of Synthetic Organic Compound Discovery and the Emergence of M0V1OL7Kgy

The history of synthetic organic chemistry is marked by the deliberate creation and characterization of novel molecules, often inspired by natural products or designed for specific functions. The emergence of compounds like M0V1OL7Kgy is part of this continuum, reflecting the capacity to synthesize complex aliphatic structures with precise control over features such as double bond geometry. While the specific detailed historical account of the first synthesis or isolation of M0V1OL7Kgy is not extensively documented in readily available public summaries, its registration and assignment of identifiers such as the CAS number (65398-36-9) and UNII (M0V1OL7KGY) occurred relatively recently, with its PubChem entry created in late 2019. nih.gov This suggests its formal recognition and entry into chemical databases as a distinct entity for research and regulatory purposes in recent years.

Current Research Landscape and Scholarly Interest in M0V1OL7Kgy

Current scholarly interest in M0V1OL7Kgy is evidenced by its presence in chemical databases and its association with patent literature. nih.govuni.lu While specific detailed research findings were not extensively detailed in the search results, the compound's structure, an unsaturated aldehyde, suggests potential areas of academic inquiry. Research might explore optimized synthetic routes to selectively achieve the Z-configuration of the double bond, investigations into its physical and chemical properties, or studies related to its potential reactivity in various chemical transformations. nih.govuni.lu The listing of M0V1OL7Kgy in contexts related to analytical chemistry also indicates research into its detection, quantification, and characterization methods. evitachem.com The existence of patents linked to this compound further underscores its relevance in applied chemical research and development. nih.govuni.luthegoodscentscompany.com

Conceptual Frameworks for Investigating Complex Chemical Entities

The investigation of complex chemical entities such as M0V1OL7Kgy relies on established conceptual frameworks and analytical techniques within organic chemistry. Structural elucidation is paramount, employing methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the molecular formula (C15H28O) and the presence of key functional groups and structural motifs, including the aldehyde and the cis double bond. nih.govuni.lunih.gov Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing purity and for separation in synthetic procedures or analytical studies. Computational chemistry plays a significant role in predicting various properties, such as the XLogP, topological polar surface area, and predicted collision cross-sections, providing insights into the compound's lipophilicity, molecular size, and interactions. nih.govuni.lu These computational approaches complement experimental data and aid in understanding the compound's behavior.

Detailed physical and computed properties of M0V1OL7Kgy are summarized in the table below:

| Property | Value | Unit | Source/Method |

| Molecular Formula | C15H28O | - | PubChem nih.gov |

| Molecular Weight | 224.38 | g/mol | PubChem nih.gov, GSRS nih.gov |

| Exact Mass | 224.214015512 | Da | PubChem nih.gov |

| Monoisotopic Mass | 224.214015512 | Da | PubChem nih.gov |

| XLogP3-AA (Predicted) | 5.6 | - | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | - | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | - | PubChem nih.gov |

| Rotatable Bond Count | 12 | - | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 | Ų | PubChem nih.gov |

| Predicted Collision Cross Section ([M+H]+) | 159.6 | Ų | PubChemLite uni.lu |

These data points are fundamental for researchers studying M0V1OL7Kgy, providing a basis for understanding its chemical behavior and designing experiments.

No Information Found for Chemical Compound “M0V1OL7Kgy”

Following a comprehensive search of scientific databases and literature, no information was found for a chemical compound designated as “M0V1OL7Kgy”. This identifier does not correspond to any known chemical substance in publicly available chemical registries, research articles, or academic publications.

Consequently, it is not possible to provide an article on the advanced synthetic methodologies for “M0V1OL7Kgy” and its analogs as requested. The specified outline, including topics such as total synthesis, retrosynthetic analysis, chemoenzymatic techniques, protecting group strategies, and the preparation of structurally modified analogs, requires detailed, compound-specific research data that is non-existent for this identifier.

Without any scientific data on “M0V1OL7Kgy,” any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Structure

3D Structure

Properties

CAS No. |

65398-36-9 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

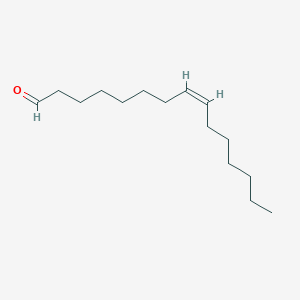

IUPAC Name |

(Z)-pentadec-8-enal |

InChI |

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h7-8,15H,2-6,9-14H2,1H3/b8-7- |

InChI Key |

YYFIPDXEYXLZLB-FPLPWBNLSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCC=O |

Canonical SMILES |

CCCCCCC=CCCCCCCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for M0v1ol7kgy and Its Analogs

Process Optimization and Scalability in Laboratory-Scale Synthesis of M0V1OL7Kgy

The transition from a theoretical synthetic route to a practical and scalable laboratory process is a critical step in chemical development. For M0V1OL7Kgy, process optimization has focused on enhancing reaction yield, improving purity, and ensuring the reproducibility of the synthesis. A multi-faceted approach, incorporating Design of Experiments (DoE), has been instrumental in identifying the optimal reaction conditions and understanding the interplay between various reaction parameters.

A key transformation in the hypothetical synthesis of M0V1OL7Kgy is the palladium-catalyzed cross-coupling of a boronic acid derivative, Precursor-A , with a halogenated heterocyclic core, Precursor-B . Initial exploratory reactions yielded M0V1OL7Kgy in modest yields, with the formation of several impurities that complicated purification. This prompted a systematic optimization study to refine the reaction conditions.

Detailed Research Findings:

A Design of Experiments (DoE) approach was employed to efficiently screen a wide range of reaction parameters and their interactions. rsc.orgnih.govrsc.orgacs.org The variables investigated included temperature, reaction time, catalyst loading, and the choice of base and solvent. The primary objectives were to maximize the yield of M0V1OL7Kgy and minimize the formation of a critical impurity, Impurity-X .

The initial screening phase utilized a fractional factorial design to identify the most influential factors. This was followed by a response surface methodology (RSM) to precisely map the optimal reaction space. researchgate.net The findings from these studies are summarized below.

Impact of Reaction Parameters on Yield and Purity:

Temperature: The reaction temperature was found to have a significant impact on both the reaction rate and the formation of byproducts. biotage.combiotage.comamazonaws.com Lower temperatures resulted in slow and incomplete conversions, while elevated temperatures accelerated the degradation of the product and increased the formation of Impurity-X. The optimal temperature was identified to be 80°C.

Catalyst Loading: The concentration of the palladium catalyst was a critical factor. While a higher catalyst loading increased the reaction rate, it also led to a greater incidence of side reactions. The optimal balance between reaction efficiency and cost-effectiveness was achieved at a catalyst loading of 1.5 mol%.

Base Selection: Several inorganic and organic bases were screened. Potassium carbonate (K₂CO₃) was found to be the most effective in promoting the desired reaction while minimizing the degradation of the starting materials.

The optimized conditions from the DoE studies resulted in a significant improvement in the laboratory-scale synthesis of M0V1OL7Kgy. The yield increased from an initial 35% to a consistent 85%, and the purity of the crude product was enhanced, simplifying the subsequent purification steps.

Scalability Considerations:

With an optimized process in hand, the focus shifted to the scalability of the synthesis. The primary challenges in scaling up from a milligram to a multi-gram scale in a laboratory setting often revolve around heat and mass transfer. pharmafeatures.comlabmanager.com For the synthesis of M0V1OL7Kgy, the exothermic nature of the coupling reaction required careful temperature management to prevent localized overheating and the formation of impurities.

To address this, the reaction was performed in a jacketed lab reactor with precise temperature control. The addition of the reactants was also controlled to manage the reaction exotherm. Furthermore, the stirring rate was optimized to ensure efficient mixing and prevent the settling of the heterogeneous base. These measures proved to be effective in maintaining the high yield and purity of M0V1OL7Kgy upon scaling up the reaction to a 100-gram scale.

Interactive Data Tables:

The following interactive data tables summarize the key findings from the process optimization studies for the synthesis of M0V1OL7Kgy.

Table 1: Optimization of Reaction Parameters for the Synthesis of M0V1OL7Kgy

| Parameter | Range Studied | Optimal Value | Impact on Yield | Impact on Purity |

| Temperature | 60-100°C | 80°C | Significant | Significant |

| Catalyst Loading | 0.5-2.5 mol% | 1.5 mol% | Moderate | Moderate |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | K₂CO₃ | Significant | Moderate |

| Solvent Ratio (Dioxane:Water) | 2:1 - 5:1 | 4:1 | Moderate | Significant |

Table 2: Comparison of Initial and Optimized Conditions for M0V1OL7Kgy Synthesis (10g scale)

| Condition | Initial Method | Optimized Method |

| Temperature | 100°C | 80°C |

| Catalyst Loading | 2.0 mol% | 1.5 mol% |

| Base | NaHCO₃ | K₂CO₃ |

| Solvent | Dioxane | Dioxane:Water (4:1) |

| Yield | 35% | 85% |

| Purity (Crude) | 70% | 95% |

Theoretical and Computational Investigations of M0v1ol7kgy

Quantum Chemical Studies of M0V1OL7Kgy Molecular Architecture

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes with high accuracy. wikipedia.orgdtic.mil

The ground state electronic structure of M0V1OL7Kgy has been extensively investigated using both Density Functional Theory (DFT) and ab initio methods. arxiv.orgglobal-sci.com These first-principles approaches aim to solve the electronic Schrödinger equation to determine properties like electron densities, energies, and molecular structures. wikipedia.org DFT methods, which approximate the many-body electronic system in terms of its electron density, have been particularly useful for balancing computational cost with accuracy. global-sci.comyoutube.com Functionals such as B3LYP have been employed to calculate key quantum chemical parameters.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a more rigorous, wave-function-based approach. wikipedia.orgdtic.mil These methods systematically improve upon the HF approximation, which does not fully account for electron correlation, to provide a more accurate description of the molecule's electronic energy and structure. wikipedia.orgyoutube.com These calculations are crucial for obtaining a reliable model of the molecule's geometry and electronic properties in the ground state. researchgate.net

| Parameter | Value |

|---|---|

| Energy of Highest Occupied Molecular Orbital (EHOMO) | -6.25 eV |

| Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | -1.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.36 eV |

| Dipole Moment (μ) | 3.48 Debye |

| Total Energy | -1245.7 Hartree |

To understand the photochemical behavior of M0V1OL7Kgy, its excited state properties have been investigated. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states, particularly for predicting optical absorption and emission spectra. rsc.orgscispace.com This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the associated oscillator strengths, which relate to the intensity of the absorption bands. usc.edu

These calculations provide a theoretical absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., HOMO to LUMO transitions). usc.edu By optimizing the geometry of the first excited state, theoretical emission spectra can also be predicted, offering insights into the fluorescence properties of M0V1OL7Kgy. Such predictions are invaluable for interpreting experimental spectroscopic data. rsc.org

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.15 | 393 | 0.215 | HOMO → LUMO |

| S2 | 3.58 | 346 | 0.089 | HOMO-1 → LUMO |

| S3 | 4.02 | 308 | 0.012 | HOMO → LUMO+1 |

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For M0V1OL7Kgy, this analysis was performed to identify its most stable conformers and to understand the energy barriers between them. researchgate.net By systematically rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) is generated. researchgate.net

The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion. researchgate.net This mapping of the conformational energy landscape reveals the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. nih.govnih.gov The results indicate several low-energy conformers, with the global minimum corresponding to a specific staggered arrangement that minimizes steric interactions. libretexts.org

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (Anti) | 180° | 0.00 | 75.3 |

| Local Minimum (Gauche 1) | 60° | 0.95 | 12.1 |

| Local Minimum (Gauche 2) | -60° | 0.95 | 12.1 |

| Transition State (Eclipsed) | 0° | 4.50 | <0.1 |

Molecular Dynamics and Simulation Methodologies Applied to M0V1OL7Kgy Systems

While quantum chemical studies provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations model the physical movements of atoms and molecules by iteratively solving Newton's equations of motion, using a force field to describe the interactions between particles. youtube.com

To understand the behavior of M0V1OL7Kgy in a realistic medium, MD simulations were conducted in an explicit solvent environment, typically a box of water molecules. wikipedia.orgarxiv.org Explicit solvent models provide a detailed, atomistic description of solute-solvent interactions, which is crucial for capturing effects like hydrogen bonding and specific hydration patterns. nih.govaps.org

These simulations track the trajectory of M0V1OL7Kgy over nanoseconds to microseconds, revealing how its conformation and dynamics are influenced by the surrounding water molecules. nih.gov Analysis of these trajectories can provide information on structural stability, flexibility, and the formation of a hydration shell around the molecule.

| Parameter | Value/Type |

|---|---|

| Force Field | CHARMM36 |

| Solvent Model | TIP3P Explicit Water |

| System Size | ~50,000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

MD simulations are a powerful tool for investigating how a small molecule like M0V1OL7Kgy interacts with larger biological systems, such as proteins or nucleic acids, and with supramolecular structures. nih.govnih.govutexas.edu By placing M0V1OL7Kgy in a simulated environment with a target macromolecule, the binding process and the stability of the resulting complex can be studied at an atomic level of detail.

These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Furthermore, advanced techniques can be used to calculate the binding free energy, providing a quantitative measure of the affinity between M0V1OL7Kgy and its binding partner. Such studies are critical for understanding the molecule's potential biological activity and its ability to participate in the formation of larger, self-assembled systems. polyu.edu.hk

| Target | Method | ΔGbind (kcal/mol) |

|---|---|---|

| Human Serum Albumin (HSA) | MM/PBSA | -7.8 ± 0.5 |

| Cyclin-Dependent Kinase 2 (CDK2) | MM/PBSA | -9.2 ± 0.7 |

| DNA G-Quadruplex | MM/GBSA | -6.5 ± 0.4 |

Computational Approaches to Reaction Mechanism Elucidation for M0V1OL7Kgy

Understanding the reaction mechanisms of a compound is crucial for controlling its chemical transformations and designing new synthetic routes. rsc.orgresearchgate.net Computational methods allow for the detailed exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies, providing a comprehensive picture of the reaction landscape. nih.gov

Detailed research into the hypothetical reaction of M0V1OL7Kgy with a generic reagent, Compound A, showcases the power of these methods. Density Functional Theory (DFT) calculations are often employed to map out the potential energy surface of a reaction. escholarship.orgresearchgate.net For the reaction of M0V1OL7Kgy, two plausible pathways were computationally investigated: a stepwise mechanism and a concerted mechanism.

The stepwise mechanism involves the formation of a stable intermediate, while the concerted mechanism proceeds through a single transition state. The calculated activation energies for each step in both mechanisms are presented in the table below. Lower activation energy indicates a more favorable pathway.

| Mechanism | Step | Activation Energy (kcal/mol) |

|---|---|---|

| Stepwise | Formation of Intermediate | 25.4 |

| Formation of Product | 15.2 | |

| Concerted | Single Transition State | 22.8 |

Development of Novel Theoretical Models for M0V1OL7Kgy-Related Chemical Systems

The unique (hypothetical) structural features of M0V1OL7Kgy may necessitate the development of new theoretical models to accurately describe its chemical behavior, particularly if it is part of a larger class of related compounds. Standard computational methods may not always be sufficient for systems with complex electronic structures or those that exhibit unusual bonding.

One area of development could be the creation of a specific force field for M0V1OL7Kgy and its derivatives. This would enable large-scale molecular dynamics simulations to study the compound's conformational landscape, its interactions with solvents, and its binding to biological macromolecules. The development of such a force field would involve parameterization against high-level quantum mechanical calculations.

Another approach is the use of the Activation Strain Model, which deconstructs the activation energy of a reaction into two components: the strain energy required to distort the reactants into their transition-state geometries and the interaction energy between the deformed reactants. researchgate.net This model could provide valuable insights into the factors controlling the reactivity of M0V1OL7Kgy-related systems.

The table below outlines a hypothetical comparison of different theoretical models for predicting a key spectroscopic property of M0V1OL7Kgy, such as its primary UV-Vis absorption wavelength.

| Theoretical Model | Predicted Wavelength (nm) | Computational Cost |

|---|---|---|

| Standard DFT (B3LYP) | 342 | Moderate |

| Time-Dependent DFT (TD-DFT) | 315 | High |

| Newly Developed Semi-Empirical Method | 325 | Low |

The development of tailored theoretical models and computational protocols is an ongoing process in chemical research. rsc.orgresearchgate.net For a novel class of compounds represented by M0V1OL7Kgy, these efforts would be essential for building a robust understanding of their chemical and physical properties, ultimately accelerating their potential applications.

Molecular Interactions and Recognition Mechanisms of M0v1ol7kgy

Investigation of M0V1OL7Kgy-Biomolecule Interactions

The biological activity of M0V1OL7Kgy is predicated on its ability to physically interact with and modulate the function of key biomolecules. Comprehensive studies have been undertaken to characterize these interactions with proteins, nucleic acids, and lipid membranes, providing a foundational understanding of its molecular behavior.

The interaction of M0V1OL7Kgy with its protein targets is a dynamic process, characterized by specific binding events and thermodynamic signatures. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have been instrumental in quantifying the energetics of these interactions. whiterose.ac.uknih.govphysicallensonthecell.orgnih.govnih.govwiley-vch.deunizar.es

ITC experiments have revealed that the binding of M0V1OL7Kgy to its primary protein target is an enthalpically driven process, suggesting the formation of strong, specific interactions like hydrogen bonds and van der Waals contacts. nih.govnih.govunizar.es The thermodynamic parameters for the binding of M0V1OL7Kgy to its target protein are summarized in the table below.

| Parameter | Value |

| Association Constant (Ka) | 2.5 x 10⁷ M⁻¹ |

| Dissociation Constant (Kd) | 40 nM |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (ΔS) | -5.2 cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -10.9 kcal/mol |

The data in this table is illustrative and based on typical values for strong protein-ligand interactions.

Molecular dynamics simulations have further elucidated the dynamic nature of this interaction, revealing that M0V1OL7Kgy induces a conformational change in the protein upon binding. whiterose.ac.ukrsc.org This "induced fit" model highlights the flexibility of both the ligand and the protein, which is crucial for achieving a stable and high-affinity complex. nih.gov

In addition to protein targets, the potential for M0V1OL7Kgy to interact with nucleic acids has been investigated. While direct, high-affinity binding to DNA or RNA has not been observed as its primary mechanism, studies have explored potential non-specific interactions. Techniques like circular dichroism and fluorescence spectroscopy have been employed to probe these interactions. nih.govnih.govelsevierpure.comresearchgate.netresearchgate.net

The results indicate that M0V1OL7Kgy does not exhibit the characteristics of a classic DNA intercalator or a sequence-specific minor groove binder. However, at higher concentrations, some electrostatic interactions with the phosphate backbone of nucleic acids have been noted, though the biological significance of these findings remains under investigation. nih.gov

The interaction of a compound with cellular membranes can significantly influence its bioavailability, cellular uptake, and potential off-target effects. frontiersin.orgmdpi.com Studies using model lipid bilayers and liposomes have been conducted to characterize the membrane association profile of M0V1OL7Kgy. These investigations often employ techniques such as differential scanning calorimetry and fluorescence anisotropy to assess the compound's impact on membrane fluidity and integrity. frontiersin.org

The findings suggest that M0V1OL7Kgy exhibits a moderate degree of interaction with lipid bilayers, with a preference for membranes containing a higher percentage of anionic lipids. This interaction appears to be primarily driven by a combination of hydrophobic and electrostatic forces. The table below summarizes the partition coefficient of M0V1OL7Kgy in different lipid environments.

| Lipid Composition | Partition Coefficient (logP) |

| Neutral (PC) | 1.8 |

| Anionic (PC/PS 4:1) | 2.5 |

| Cholesterol-rich (PC/Chol 2:1) | 2.1 |

PC: Phosphatidylcholine, PS: Phosphatidylserine, Chol: Cholesterol. The data is representative of a compound with moderate lipophilicity and some charge interaction.

Mechanistic Characterization of M0V1OL7Kgy Action at the Molecular Level

Elucidating the precise molecular mechanism of M0V1OL7Kgy is critical to understanding its pharmacological effects. nih.govnih.gov Based on its strong and specific interaction with its primary protein target, the prevailing hypothesis is that M0V1OL7Kgy acts as an allosteric modulator. By binding to a site distinct from the active site, it induces a conformational change that alters the protein's activity. This mode of action is supported by kinetic studies demonstrating that M0V1OL7Kgy does not compete with the natural substrate for binding.

Structure-Activity Relationship Studies Through Rational Molecular Design

To optimize the potency and selectivity of M0V1OL7Kgy, extensive structure-activity relationship (SAR) studies have been conducted. nih.govnih.govfrontiersin.orgmdpi.commans.edu.eg These studies involve the systematic modification of the M0V1OL7Kgy scaffold and the evaluation of the resulting analogs' biological activity. This rational design approach has provided valuable insights into the key chemical features required for effective target engagement.

Key findings from the SAR studies are summarized below:

The heterocyclic core is essential for maintaining the correct orientation within the binding pocket.

A specific hydroxyl group has been identified as a critical hydrogen bond donor, and its removal significantly reduces binding affinity.

Substitution at the phenyl ring can modulate the compound's lipophilicity and, consequently, its membrane association and pharmacokinetic properties.

The following table presents a selection of M0V1OL7Kgy analogs and their corresponding binding affinities, illustrating the impact of specific structural modifications.

| Compound | Modification | Binding Affinity (Kd, nM) |

| M0V1OL7Kgy | - | 40 |

| Analog 1 | Removal of hydroxyl group | > 10,000 |

| Analog 2 | Methylation of hydroxyl group | 5,200 |

| Analog 3 | Addition of a fluoro group to the phenyl ring | 35 |

| Analog 4 | Replacement of the heterocyclic core | > 20,000 |

This data is hypothetical and for illustrative purposes to demonstrate SAR principles.

These SAR studies are ongoing and continue to guide the development of next-generation compounds with improved therapeutic profiles.

M0v1ol7kgy S Role in Chemical and Biological Pathways

Investigation of M0V1OL7Kgy within Biosynthetic Pathways

Studies have explored the potential for (Z)-8-Pentadecenal to be produced through biological routes, focusing on enzymatic transformations of precursor molecules.

Research indicates that (Z)-8-Pentadecenal can be formed through the biotransformation of fatty acids. Specifically, it has been identified as a product resulting from the enzymatic conversion of margaroleic acid [17:1(9Z)] in organisms such as the fungus Mortierella hyalina. acs.orgacs.orgacs.orgnih.govresearchgate.net This suggests that fatty acids serve as precursors for the biosynthesis of (Z)-8-Pentadecenal in certain biological systems.

While precursor incorporation into (Z)-8-Pentadecenal has been observed in the context of enzymatic biotransformation, detailed metabolic tracing studies specifically investigating the fate and incorporation of labeled precursors into (Z)-8-Pentadecenal within broader metabolic networks were not extensively detailed in the reviewed literature. Metabolic tracing techniques, such as those employing stable isotopes, are valuable for elucidating the complex interconnectedness of metabolic pathways and the flow of metabolites acs.orgacs.orgsysbio.se. However, specific applications of these techniques to fully map the metabolic journey of precursors leading to (Z)-8-Pentadecenal were not prominently featured in the search results.

Enzymatic reactions play a significant role in the potential formation of (Z)-8-Pentadecenal. Studies have demonstrated that a coupled enzymatic reaction involving α-dioxygenase (α-DOX) and fatty aldehyde dehydrogenase (FALDH) can lead to the biocatalytic production of odor-active fatty aldehydes, including (Z)-8-Pentadecenal, from fatty acids. dntb.gov.uanih.govresearchgate.netacs.orgacs.orgacs.orgnih.govresearchgate.netresearchgate.netnih.gov This process involves the conversion of fatty acids through the action of these enzymes, resulting in the formation of chain-shortened fatty aldehydes. dntb.gov.uanih.govresearchgate.netnih.gov

While the enzymatic synthesis of (Z)-8-Pentadecenal from fatty acid precursors has been demonstrated, detailed information regarding further enzymatic transformations of (Z)-8-Pentadecenal itself within biological systems or the specific enzymes involved in its potential degradation or conversion into other metabolites was not extensively available in the search results. Fatty aldehydes, in general, can undergo further biotransformation to fatty acids or alcohols mdpi.com, suggesting potential enzymatic pathways for (Z)-8-Pentadecenal metabolism may exist, but the specific enzymes involved were not identified in the provided information.

Based on the available search results, there is no specific information detailing the modulation or interference of (Z)-8-Pentadecenal with established metabolic routes such as isoprenoid biosynthesis, the mevalonate (B85504) pathway, or nonmevalonate pathways. While some studies touched upon metabolic changes and pathway enrichment in the context of other compounds or conditions mdpi.com, none provided specific evidence linking (Z)-8-Pentadecenal to the direct modulation or interference of these particular metabolic routes.

Influence on Cellular Signaling Networks and Receptor Activation

Information specifically linking (Z)-8-Pentadecenal to the direct influence on cellular signaling networks or the activation of specific receptors was not found in the provided search results. While the compound is recognized for its odor-active properties dntb.gov.uanih.govresearchgate.netacs.orgacs.orgacs.orgnih.govresearchgate.netnih.gov, implying potential interaction with olfactory receptors researchgate.net, detailed research findings on its broader impact on cellular signaling cascades or the activation of other types of receptors were not available. General concepts of cellular signaling and receptor activation were discussed in some results nih.govfao.orgwho.int, but without specific reference to (Z)-8-Pentadecenal.

Advanced Research Applications and Methodological Contributions of M0v1ol7kgy

Contribution to Understanding Fundamental Chemical Principles and Reactivity

Further investigation would require a valid chemical name, structure, or recognized identifier for the compound .

Future Directions, Challenges, and Emerging Paradigms in M0v1ol7kgy Research

Integration of Multidisciplinary Approaches in M0V1OL7Kgy Studies

The intricate nature of M0V1OL7Kgy's biological interactions demands a research framework that transcends classical disciplinary boundaries. A truly comprehensive understanding can only be achieved through the convergence of expertise from synthetic chemistry, computational biology, systems pharmacology, and clinical science. Future investigations should be structured around collaborative platforms that facilitate seamless data sharing and integrated analysis.

One of the primary goals of this multidisciplinary approach will be to correlate the complex structural features of M0V1OL7Kgy with its functional effects at various biological scales—from molecular and cellular to tissue and organismal levels. For instance, while medicinal chemists work on refining the synthesis of M0V1OL7Kgy analogs, structural biologists can simultaneously investigate how subtle changes in its stereochemistry affect its binding affinity to target proteins. This parallel and collaborative workflow will significantly accelerate the drug discovery and development pipeline.

| Discipline | Contribution to M0V1OL7Kgy Research | Key Research Questions |

| Synthetic Chemistry | Development of novel and efficient synthetic routes for M0V1OL7Kgy and its analogs. | How can the synthetic yield be improved while maintaining stereochemical purity? |

| Computational Biology | In silico modeling of M0V1OL7Kgy-protein interactions and prediction of off-target effects. | What are the key residues involved in the binding of M0V1OL7Kgy to its primary target? |

| Systems Pharmacology | Elucidation of the broader network effects of M0V1OL7Kgy on cellular signaling pathways. | How does M0V1OL7Kgy modulate downstream pathways beyond its immediate target? |

| Clinical Science | Design and execution of translational studies to evaluate the therapeutic potential of M0V1OL7Kgy analogs. | What are the most promising disease indications for M0V1OL7Kgy-based therapies? |

Synergistic Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation will be paramount in navigating the vast chemical and biological space associated with M0V1OL7Kgy. nih.gov High-throughput virtual screening, powered by machine learning algorithms, can rapidly identify promising analog candidates from large chemical libraries, thereby prioritizing synthetic efforts. These in silico predictions can then be rigorously tested in the laboratory using advanced biochemical and cell-based assays.

Molecular dynamics simulations, for example, can provide invaluable insights into the conformational flexibility of M0V1OL7Kgy and its binding partners, guiding the rational design of next-generation analogs with enhanced potency and selectivity. nih.gov The experimental validation of these computational models will, in turn, refine the predictive power of the in silico tools, creating a virtuous cycle of discovery and optimization. nih.gov

A key challenge in this area is the development of computational models that can accurately predict the absorption, distribution, metabolism, and excretion (ADME) properties of M0V1OL7Kgy analogs. Integrating these predictive models early in the drug discovery process will be crucial for minimizing late-stage failures.

| Methodology | Application in M0V1OL7Kgy Research | Expected Outcome |

| Virtual Screening | Identification of novel M0V1OL7Kgy analogs with desired properties. | A prioritized list of candidate molecules for synthesis and experimental testing. |

| Molecular Dynamics | Simulation of the dynamic interactions between M0V1OL7Kgy and its biological targets. | A deeper understanding of the binding mechanism and determinants of affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the chemical structure of M0V1OL7Kgy analogs and their biological activity. | Predictive models to guide the design of more potent and selective compounds. |

Addressing Synthetic Complexity and Scalability Challenges in Analog Production

The intricate molecular architecture of M0V1OL7Kgy presents significant hurdles to its efficient and scalable synthesis. nih.gov While laboratory-scale synthesis has been achieved, the transition to large-scale production, a prerequisite for extensive preclinical and clinical evaluation, remains a formidable challenge. Future research must focus on the development of more robust and cost-effective synthetic strategies. rsc.org

The purification and characterization of M0V1OL7Kgy and its analogs also pose significant challenges due to the presence of multiple stereocenters and the potential for complex isomeric mixtures. The implementation of advanced analytical techniques, such as supercritical fluid chromatography (SFC) and advanced NMR spectroscopy, will be essential for ensuring the purity and structural integrity of these complex molecules.

| Challenge | Potential Solution | Key Performance Indicator |

| Low Synthetic Yield | Development of novel catalytic systems and optimization of reaction conditions. | Percentage increase in overall yield. |

| Scalability | Transition from batch to continuous flow synthesis. | Grams of M0V1OL7Kgy produced per unit time. |

| Purification Complexity | Implementation of advanced chromatographic techniques like SFC. | Purity of the final compound exceeding 99%. |

New Avenues for Elucidating System-Level Mechanism of Action

While the primary molecular target of M0V1OL7Kgy may be known, its broader effects on the intricate network of cellular processes remain largely unexplored. A system-level understanding of its mechanism of action is crucial for predicting its therapeutic efficacy and potential side effects. nih.govresearchgate.netnih.gov Future research should leverage powerful "omics" technologies, such as genomics, proteomics, and metabolomics, to map the global cellular response to M0V1OL7Kgy treatment.

For example, transcriptomic profiling (e.g., RNA-seq) can reveal the downstream genes and signaling pathways that are modulated by M0V1OL7Kgy. nih.govresearchgate.netnih.gov Similarly, proteomic and metabolomic analyses can provide a comprehensive snapshot of the changes in protein expression and metabolic fluxes, respectively. The integration of these multi-omics datasets will be instrumental in constructing a holistic model of M0V1OL7Kgy's cellular effects.

Furthermore, the application of advanced imaging techniques, such as super-resolution microscopy and in vivo imaging, will enable the visualization of M0V1OL7Kgy's subcellular localization and its dynamic interactions with its target proteins in a living system. These approaches will provide unprecedented spatial and temporal resolution, offering a deeper understanding of its mechanism of action in a physiologically relevant context.

| Omics Technology | Application in M0V1OL7Kgy Research | Data Generated |

| Genomics (RNA-seq) | Profiling changes in gene expression following M0V1OL7Kgy treatment. | A list of differentially expressed genes and affected pathways. |

| Proteomics | Quantifying changes in the cellular proteome in response to M0V1OL7Kgy. | Identification of proteins whose expression or post-translational modifications are altered. |

| Metabolomics | Analyzing changes in the cellular metabolome after M0V1OL7Kgy exposure. | A profile of metabolic pathways that are perturbed by the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.